molecular formula C13H19NO2 B6209825 5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2059956-28-2

5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6209825
CAS No.: 2059956-28-2
M. Wt: 221.3
InChI Key:
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Description

5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a carboxylic acid group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • 1,2-dimethyl-1H-pyrrole-3-carboxylic acid
  • 5-cyclohexyl-1H-pyrrole-3-carboxylic acid
  • 1-methyl-1H-pyrrole-3-carboxylic acid

Uniqueness

The uniqueness of 5-cyclohexyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for targeted applications where these properties are advantageous.

Properties

CAS No.

2059956-28-2

Molecular Formula

C13H19NO2

Molecular Weight

221.3

Purity

95

Origin of Product

United States

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